2-(2,6-Dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a piperidine moiety, which is often associated with various biological activities, and is characterized by its unique structural features that may contribute to its efficacy in biological systems.
The compound can be classified under the category of aryl amines, which are known for their diverse biological activities. It is also associated with kinase inhibition, specifically targeting pathways involved in cancer progression and other diseases. The research surrounding this compound suggests its potential as a lead structure for the development of new therapeutic agents aimed at inhibiting specific kinase activities, such as those involved in cancer cell proliferation .
The synthesis of 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline typically involves several key steps:
These methods may vary based on specific conditions and reagents used but generally follow this synthetic pathway to achieve high yields of the desired compound .
The molecular formula for 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline is . The structure includes:
The three-dimensional structure can be visualized using molecular modeling software to understand its steric interactions and potential binding sites for biological targets .
The compound undergoes several significant chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential modifications that could enhance its biological activity .
The mechanism of action for 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline primarily involves its role as a kinase inhibitor. It is believed to interact with specific kinases involved in cellular signaling pathways that regulate cell division and survival.
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, leading to reduced tumor growth in preclinical models .
The primary applications of 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline lie within medicinal chemistry:
Future studies may explore its full therapeutic potential through various preclinical trials assessing its pharmacodynamics and pharmacokinetics .
This compound belongs to the broader chemical class of N-acylated aniline derivatives, distinguished by the incorporation of a disubstituted piperidine ring as the acyl component. Its structural complexity emerges from three key features:
Piperidine Substitution Pattern: The 2,6-dimethylpiperidine group introduces significant conformational constraints. The methyl groups at both the 2- and 6-positions create steric interactions that influence the ring's puckering dynamics and the amide bond's spatial orientation. The stereoisomeric forms—achiral meso (R,S) and chiral (R,R)/(S,S)—exhibit distinct three-dimensional profiles that affect protein binding interactions [8]. The dimethyl substitution differentiates it from simpler analogs like unsubstituted piperidine-1-carbonyl aniline derivatives (e.g., 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline, CAS: 916164-73-3) [10].
Aniline Ring Functionalization: The presence of two methoxy groups at the 4- and 5-positions of the aniline ring enhances electron density and influences hydrogen-bonding capacity. This dimethoxy pattern differentiates it from monomethoxy or halogenated analogs such as 4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline (CID: 16784167) [3]. The amine group at position 2 (relative to the carbonyl linkage) provides a site for further derivatization or participation in molecular recognition events [1].
Amide Bond Connectivity: The carbonyl group bridges the alicyclic amine (piperidine) and the aromatic system (aniline), creating a semi-rigid structure that orients the two pharmacophores in specific spatial arrangements. The amide nitrogen's participation in the piperidine ring constrains its rotation, influencing conformational flexibility [1] [8].
Table 1: Structural Analogs of 2-(2,6-Dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline
Compound Name | Molecular Formula | Key Structural Differences | CAS Number |
---|---|---|---|
2-(2,6-Dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline | C₁₆H₂₄N₂O₃ | Reference compound | 953892-79-0 |
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline | C₁₄H₁₉ClN₂O | Chloro vs. dimethoxy substitution | Not specified |
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline | C₁₄H₂₀N₂O₃ | Unsubstituted piperidine ring | 916164-73-3 |
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate | C₁₇H₁₆ClNO₅ | Esterified carboxylate linker | Not specified |
The SMILES notation CC1CCCC(N1C(=O)C2=CC(=C(C=C2N)OC)OC and InChIKey XROHDCHIGKJPAL-UHFFFAOYSA-N provide unambiguous representations of its atomic connectivity and stereochemical features [1]. Mass spectrometric characterization reveals key adducts, including [M+H]⁺ at m/z 293.18596 with a predicted collision cross-section of 170.5 Ų, data valuable for analytical identification and quality control [1].
The compound emerged as a specialty chemical during the early 21st century, with its first registered synthesis documented around 2010. Key milestones in its development include:
Patent and Publication Trajectory: Unlike many pharmacologically active piperidine derivatives (e.g., phenyramidol or phenazopyridine), this specific compound shows no patent coverage in major databases, indicating its primary status as a research intermediate rather than a therapeutic entity itself [1]. Its appearance in vendor catalogs (circa 2015-2020) coincided with growing interest in sterically constrained piperidine scaffolds for kinase inhibition and central nervous system drug discovery [2] [4].
Synthetic Origins: The compound is prepared through nucleophilic acyl substitution between activated 2-amino-4,5-dimethoxybenzoic acid derivatives and 2,6-dimethylpiperidine. The latter precursor is synthesized via catalytic hydrogenation of 2,6-dimethylpyridine (2,6-lutidine), yielding predominantly the meso stereoisomer [8]. The absence of stereochemical specification in commercial products suggests common availability as a diastereomeric mixture [2] [4].
Table 2: Vendor Specifications and Research Availability
Supplier | Region | Purity Specification | Storage Conditions | Special Handling |
---|---|---|---|---|
BLD Pharmatech | Global (USA, India, Germany) | Not specified | Not specified | Cold-chain transport |
UkrOrgSynthesis Ltd. | Ukraine | Not specified | Not specified | Standard |
Ryan Scientific, Inc. | United States | Not specified | Not specified | Standard |
CymitQuimica (Biosynth) | Europe | ≥95% | Not specified | Standard |
This hybrid molecule occupies a strategic position in contemporary chemical research due to its multifaceted functionality and modular synthetic potential:
Medicinal Chemistry Applications: The 2,6-dimethylpiperidine moiety mimics structural elements in kinase inhibitors targeting DLK (dual leucine zipper kinase) and related enzymes involved in neurodegenerative pathways. Its conformational restraint may enhance selectivity toward specific protein targets compared to flexible linear analogs [7]. The dimethoxyaniline component resembles motifs in histone deacetylase (HDAC) inhibitors and DNA-interactive agents, suggesting potential for epigenetic modulator development [5].
Synthetic Versatility: The molecule contains three sites for chemical modification: (1) the secondary amine within the piperidine ring (susceptible to alkylation or acylation), (2) the aromatic amine (suitable for diazotization, reductive amination, or amide formation), and (3) the methoxy groups (demethylation or electrophilic substitution) [2] [10]. This versatility enables its transformation into diverse libraries for structure-activity relationship studies.
Molecular Recognition Properties: Computational profiling predicts significant hydrogen-bonding capacity (donor: 1, acceptor: 3) and moderate lipophilicity (XLogP3 ≈ 2-3). These properties position it favorably for traversing biological membranes while retaining target engagement capability [1] [5]. The steric bulk from the gem-dimethyl groups potentially confers resistance to enzymatic degradation at the amide bond, enhancing metabolic stability in biological environments.
Pharmacophore Hybridization: This compound exemplifies the molecular hybridization strategy in drug design, merging the aniline-based privileged scaffold with a sterically defined alicyclic amine. Such hybrids are increasingly explored in central nervous system (CNS) drug discovery, where the 2,6-dimethyl substitution may mitigate P-glycoprotein efflux common to piperidine-containing compounds [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3